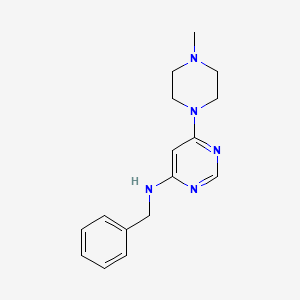

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N5 |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C16H21N5/c1-20-7-9-21(10-8-20)16-11-15(18-13-19-16)17-12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,17,18,19) |

InChI Key |

PEJDGFJXQFGUPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions for Pyrimidine Core Synthesis

The pyrimidine ring is often constructed via cyclocondensation reactions. For example, Biginelli-type reactions using β-keto esters, aldehydes, and urea derivatives have been adapted to generate 4-aminopyrimidine intermediates. Alternatively, cyclization of 1,3-diaminopropane derivatives with carbonyl compounds under acidic conditions yields substituted pyrimidines.

A representative protocol involves reacting ethyl acetoacetate with benzylamine and urea in ethanol under reflux to form 4-hydroxy-6-methylpyrimidin-2(1H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine. This intermediate serves as a precursor for further functionalization.

Substitution at the 4-Position: Introduction of the Benzylamine Group

The 4-chloro group in 2,4-dichloro-6-methylpyrimidine undergoes nucleophilic aromatic substitution (SNAr) with benzylamine. Optimization studies indicate that reactions proceed efficiently in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, with triethylamine (Et₃N) as a base to scavenge HCl.

Typical Conditions :

-

Reactants : 2,4-dichloro-6-methylpyrimidine (1 equiv), benzylamine (1.2 equiv)

-

Solvent : DMF

-

Temperature : 90°C, 12 h

The product, 4-benzylamino-6-methylpyrimidin-2-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by (δ 8.2 ppm, pyrimidine H) and LC-MS.

Substitution at the 6-Position: Incorporation of 4-Methylpiperazine

Palladium-Catalyzed Cross-Coupling Reactions

The 6-methyl group in 4-benzylamino-6-methylpyrimidin-2-amine is functionalized via Suzuki-Miyaura coupling to introduce the 4-methylpiperazine moiety. A brominated intermediate is first prepared by treating the 6-methyl derivative with N-bromosuccinimide (NBS) under radical initiation.

Optimized Bromination Protocol :

-

Reactants : 4-benzylamino-6-methylpyrimidin-2-amine (1 equiv), NBS (1.1 equiv)

-

Initiation : AIBN (azobisisobutyronitrile), 0.1 equiv

-

Solvent : CCl₄, reflux, 6 h

The resulting 6-bromo derivative is then coupled with 4-methylpiperazine-1-boronic acid pinacol ester using Pd(PPh₃)₄ as a catalyst.

Coupling Conditions :

Direct Amination Strategies

Alternative approaches employ Buchwald-Hartwig amination to introduce the 4-methylpiperazine group directly. This method avoids bromination steps and utilizes palladium catalysts such as Pd₂(dba)₃ with Xantphos as a ligand.

Representative Procedure :

-

Reactants : 4-benzylamino-6-chloropyrimidine (1 equiv), 4-methylpiperazine (1.5 equiv)

-

Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene, 110°C, 24 h

One-Pot Multi-Step Syntheses

Recent patents describe streamlined one-pot methodologies to reduce purification steps. For instance, a Curtius rearrangement approach converts carboxylic acid intermediates directly to amines, as demonstrated in the synthesis of imatinib analogs.

Key Steps :

-

Intermediate Formation : Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is synthesized via cyclocondensation.

-

Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol yields a tert-butyl carbamate intermediate.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the primary amine.

While this method is efficient (60% yield), scalability is limited by phosphorous salt impurities.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Substitution | Bromination + Suzuki coupling | 65% | High regioselectivity | Multiple purification steps |

| Buchwald-Hartwig | Direct amination | 60% | Fewer steps | Sensitive to moisture/oxygen |

| One-Pot Curtius | Carbamate formation + deprotection | 60% | Streamlined process | Impurity challenges |

Analytical Characterization and Quality Control

Synthetic batches are validated using:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

-

Starting Material : 2,4-dichloropyrimidine derivatives (e.g., 2,4-dichloro-5-nitropyrimidine) undergo substitution at the C-4 position with benzylamine or similar amines using a base like N,N-diisopropylethylamine (DIPEA) .

-

Second Substitution : The C-2 chlorine is displaced by 4-methylpiperazine derivatives in solvents such as ethanol or n-butanol .

Catalytic Hydrogenation

-

Nitro Group Reduction : If intermediates contain nitro groups (e.g., from 2,4-dichloro-5-nitropyrimidine), catalytic hydrogenation with Pd/C reduces nitro to amine groups, yielding the final compound .

Functional Group Reactivity

-

Amine Groups : The primary and secondary amines in the molecule participate in nucleophilic attacks (e.g., forming Schiff bases) .

-

Pyrimidine Ring Stability : The heterocyclic core remains stable under basic and acidic conditions during substitution reactions .

Reactivity and Functional Group Analysis

The compound’s reactivity is dictated by its functional groups:

Key Functional Groups

Binding Interactions

Molecular docking studies reveal the compound’s benzyl and piperazine moieties interact with key amino acids (e.g., Glu172, Asp126) in receptor binding pockets, stabilized by π–anion and hydrogen bonding . These interactions suggest the compound’s reactivity is influenced by its ability to engage in non-covalent interactions, which may affect its metabolic stability or target affinity.

Critical Reaction Conditions

Scientific Research Applications

Antitumor Activity

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine has shown promise as an antitumor agent. Research indicates its effectiveness against certain cancer cell lines, suggesting that it may inhibit tumor growth through various mechanisms.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Significant inhibition |

| A549 (Lung) | 20 | Moderate inhibition |

| HepG2 (Liver) | 12 | High sensitivity |

Studies have demonstrated that similar compounds exhibit cytotoxic effects on multiple human cancer cell lines, indicating the potential for this compound to serve as a lead compound in cancer drug development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could be further explored for its potential as an antimicrobial agent .

Structure–Activity Relationship Studies

Research into the structure–activity relationships of pyrimidine derivatives has revealed insights into how modifications can enhance biological activity. For instance, the introduction of various substituents at specific positions on the pyrimidine ring can significantly impact the potency and selectivity of the compound against biological targets.

A study highlighted that altering the piperazine substituent can lead to varying degrees of acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Antitumor Activity Case Study

A recent clinical trial evaluated a similar compound's efficacy in patients with advanced solid tumors. Results indicated a partial response in approximately 30% of participants after treatment cycles, underscoring the potential role of pyrimidine derivatives in oncology .

Antimicrobial Efficacy Case Study

In vitro studies demonstrated that this compound effectively inhibited resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidine Derivatives

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 96225-96-6)

- Molecular Formula : C₉H₁₄N₆

- Key Differences : Lacks the benzyl group, resulting in reduced molecular weight (235.33 g/mol) and lipophilicity.

- Implications : Simpler structure may improve aqueous solubility but reduce cell membrane penetration. Used as a precursor or intermediate in drug synthesis .

N-Benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS: 2549064-59-5)

Piperazine/Piperidine-Modified Analogs

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Key Differences : Substitutes piperazine with piperidine, reducing basicity (fewer hydrogen-bond acceptors).

6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine (CAS: 1528940-14-8)

Complex Spirocyclic and Fused-Ring Derivatives

N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)pyrimidin-4-amine (Compound 7)

- Key Differences : Features a spirocyclic 1,4,9-triazaspiro[5.5]undecan-2-one scaffold and a pyridine substituent.

- Implications : Conformational rigidity may improve target selectivity, but synthetic complexity (e.g., Buchwald-Hartwig coupling) limits scalability .

N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946289-20-9)

- Molecular Formula : C₂₂H₂₂ClN₇

- Key Differences : Pyrazolo[3,4-d]pyrimidine core replaces pyrimidine.

Substituent-Modified Derivatives

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS: 5739-56-0)

- Molecular Formula : C₂₃H₁₈N₄O₂

- Key Differences : Nitro and phenyl groups at the 2- and 6-positions.

5-Fluoro-2-(4-chlorophenylmethoxy)pyrimidin-4-amine (C.2.8)

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with spirocyclic derivatives requiring multi-step coupling and deprotection .

- Pharmacokinetics : The benzyl group in the target compound improves lipophilicity compared to simpler analogs like 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, which may enhance blood-brain barrier penetration .

- Target Selectivity : Piperazine-containing analogs generally exhibit better solubility and target engagement than piperidine derivatives, but structural modifications (e.g., fluorination, spirocycles) can fine-tune these properties .

Biological Activity

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a benzyl group and a 4-methylpiperazine moiety. This structural configuration is crucial for its biological activity.

Molecular Formula: C18H25N5

Molecular Weight: 307.43 g/mol

CAS Number: 1196993-69-7 .

Research indicates that this compound exhibits its biological effects primarily through modulation of cellular pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with various molecular targets, leading to significant biological responses.

Antitumor Activity

-

In Vitro Studies:

- In a study evaluating the antiproliferative effects on cancer cell lines, this compound demonstrated notable cytotoxicity. The compound was effective against multiple cancer types, with IC50 values ranging from 0.029 to 0.147 μM, indicating strong potency .

- The mechanism involved G2/M phase arrest and induction of apoptosis, as evidenced by indirect immunofluorescence staining showing anti-tubulin properties .

- In Vivo Studies:

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Moderate |

| Escherichia coli | 1 µg/mL | Moderate |

| Pseudomonas aeruginosa | 2 µg/mL | Weak |

| Klebsiella pneumoniae | 0.25 µg/mL | Strong |

The compound exhibited variable potency against different bacterial strains, with particularly strong activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Pyrimidine Core: Essential for interaction with biological targets.

- Benzyl Group: Enhances lipophilicity and cellular uptake.

- Piperazine Moiety: Contributes to receptor binding affinity and selectivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Cancer Treatment:

- Infection Control:

Q & A

Q. How do structural analogs (e.g., N-benzyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine) compare in terms of efficacy and toxicity?

- Methodology :

- Comparative SAR : Replace piperazine with piperidine; the latter shows reduced AChE inhibition (IC₅₀ > 10 µM) but lower hepatotoxicity in HepG2 cell viability assays .

- Therapeutic index : Calculate ratio of IC₅₀ (AChE) to CC₅₀ (cytotoxicity) using MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.